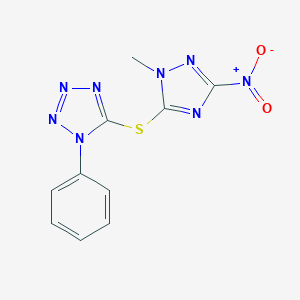
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has been widely used in scientific research, particularly in the field of neuroscience, due to its unique properties.
作用机制
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated excitatory neurotransmission. This compound also acts as an agonist of the sigma-1 receptor, which results in the modulation of calcium signaling and the release of neurotransmitters. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. This compound has been found to increase dopamine and serotonin release in the prefrontal cortex, which is involved in the regulation of mood and emotion. This compound has also been found to increase the release of acetylcholine in the hippocampus, which is involved in the regulation of memory and learning. This compound has been found to produce dissociative effects, including altered perception, thought, and emotion. This compound has also been found to produce sedative and analgesic effects.
实验室实验的优点和局限性
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. This compound has a long half-life, which allows for extended experimentation periods. This compound has also been found to produce consistent and reproducible effects across different experimental conditions. However, this compound has several limitations for lab experiments. This compound has a narrow therapeutic window and can produce toxic effects at high doses. This compound can also produce variable effects across different experimental conditions, which can make it difficult to interpret results.
未来方向
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has several potential future directions for scientific research. This compound has been found to have potential therapeutic uses for the treatment of depression, anxiety, and post-traumatic stress disorder. This compound has also been found to have potential uses in the field of neuroprotection, where it may be used to prevent or treat neurodegenerative disorders. Further research is needed to elucidate the exact mechanisms of action of this compound and to determine its potential therapeutic uses.
合成方法
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide can be synthesized through various methods, including the reaction of 2-(4-methoxyphenyl)-2-nitroethane with phenylacetone in the presence of Raney nickel, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-bromo-4-methoxyphenylacetone with ethylamine, followed by reduction with sodium borohydride. This compound can also be synthesized through the reaction of 3-methoxyphenylacetone with ethylamine, followed by reduction with sodium borohydride.
科学研究应用
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been widely used in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal excitability and neurotransmitter release. This compound has been used in studies examining the role of the NMDA receptor and sigma-1 receptor in the regulation of cognitive function, memory, and mood.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-18(15-7-5-4-6-8-15)17(19)13-14-9-11-16(20-2)12-10-14/h4-12H,3,13H2,1-2H3 |
InChI 键 |
CISHLHNISBFTGU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)


